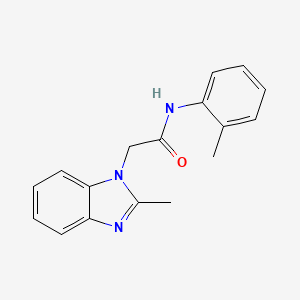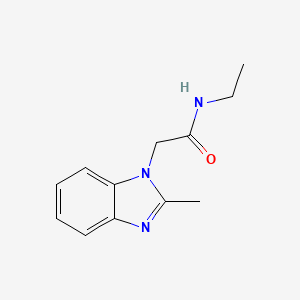
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N~1~-(7-morpholino-2,1,3-benzoxadiazol-4-yl)acetamide, commonly known as MMDA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMDA belongs to the class of benzoxadiazoles, which are known to exhibit diverse biological activities.
科学研究应用
MMDA has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent cytotoxicity against cancer cells and to inhibit the growth of tumor xenografts in mice. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of MMDA is not fully understood. However, it is known to interact with various targets in the cell, including tubulin, histone deacetylases (HDACs), and heat shock protein 90 (HSP90). MMDA has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of cell death. MMDA has also been shown to inhibit HSP90, leading to the degradation of client proteins involved in cancer cell survival.
Biochemical and Physiological Effects:
MMDA has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values in the nanomolar range. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). MMDA has been shown to inhibit the growth of tumor xenografts in mice, with no apparent toxicity to normal tissues. MMDA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, as evidenced by the preservation of neuronal function and the reduction of neuroinflammation.
实验室实验的优点和局限性
One advantage of using MMDA in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using MMDA in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability. Another limitation is its potential toxicity to normal cells, which may limit its therapeutic window.
未来方向
There are several future directions for the study of MMDA. One direction is to further elucidate its mechanism of action, particularly with regard to its interactions with tubulin, HDACs, and HSP90. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its therapeutic potential. Yet another direction is to explore its potential applications in other diseases, such as infectious diseases and autoimmune diseases.
合成方法
The synthesis of MMDA involves the reaction of 2-(2-methylphenoxy)acetic acid with 7-morpholino-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-4-2-3-5-16(13)26-12-17(24)20-14-6-7-15(19-18(14)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIUYCOPFPQJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)





![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)